3H-Benzo[d][1,2,3]triazin-4-one, 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Benzo[d][1,2,3]triazin-4-one, 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzyl]- is a complex organic compound with a molecular formula of C22H18N4O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the reaction of 3,4-dihydro-1H-isoquinoline-2-carboxylic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling reagent such as DEPBT (3-(Diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) to facilitate the formation of the benzotriazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the benzyl group to a benzaldehyde or benzoic acid derivative.
Reduction: : Reduction of the isoquinoline ring to produce simpler derivatives.
Substitution: : Replacement of the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Benzaldehyde, Benzoic acid
Reduction: : Reduced isoquinoline derivatives
Substitution: : Substituted benzotriazine derivatives
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in coupling reactions.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for its use in drug development, particularly in the design of new therapeutic agents.
Industry: : Employed in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the benzotriazine ring and the isoquinoline moiety. Similar compounds include:
1,2,3-Benzotriazin-4(3H)-one: : A simpler benzotriazine derivative without the isoquinoline group.
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: : Another benzotriazine derivative with a hydroxyl group.
Properties
IUPAC Name |
3-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c29-23(27-14-13-18-5-1-2-6-20(18)16-27)19-11-9-17(10-12-19)15-28-24(30)21-7-3-4-8-22(21)25-26-28/h1-12H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATFGBXNFXQCHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.